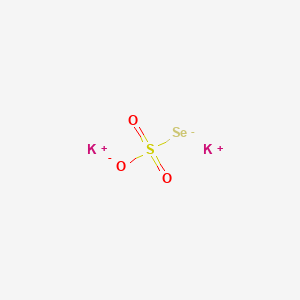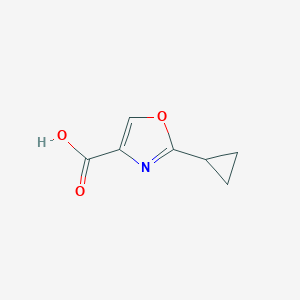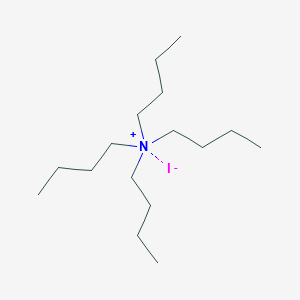
Hyocholic acid
Descripción general
Descripción
Hyocholic acid, also known as 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid, is a primary bile acid found in pigs and other mammals . It is also present in human urine samples from patients with cholestasis . Hyocholic acid is converted by gut microflora primarily to taurohyocholate and, to a lesser extent, taurocholic acid and tauro-β-muricholic acid in mice .
Synthesis Analysis
Hyocholic acid can be synthesized from chenodeoxycholic acid . The key step in the synthesis is a Rubottom oxidation of a silyl enol ether intermediate to directly incorporate the oxygen at C6 . Another synthesis method involves the biocatalyzed conversion of hyocholic acid into ω-muricholic acid using a small library of 7α- and 7β-HSDHs (hydroxysteroid dehydrogenases) .Molecular Structure Analysis
The molecular formula of Hyocholic acid is C24H40O5 . It differs from the primary bile acids found in humans by having a third hydroxyl group in the α-conformation at the 6-position .Chemical Reactions Analysis
Hyocholic acid is conjugated in the liver before secretion with taurine or with glycine to give taurohyocholate or glycohyocholates . Bacterial 7α-dehydroxylation in the colon produces the secondary bile acid, hyodeoxycholic acid .Physical And Chemical Properties Analysis
Hyocholic acid is a solid substance with a characteristic odor . Its molecular weight is 408.6 g/mol .Aplicaciones Científicas De Investigación
Diabetes Prediction and Treatment
Hyocholic acid (HCA) and its derivatives have been identified as promising agents for diabetes prediction and treatment. Research led by Hong Kong Baptist University (HKBU) has shown that HCAs are a potential risk indicator of type 2 diabetes . They have a strong efficacy in regulating blood glucose levels and could be used to develop predictive markers and anti-diabetic drugs .
Non-Alcoholic Fatty Liver Disease (NAFLD)
HCAs have therapeutic potential for NAFLD. Studies have found that hyodeoxycholic acid (HDCA), a bile acid generated in the human intestine, can reduce fat accumulation and inflammation in the liver . This discovery highlights the critical role of gut health in liver disease and opens up new avenues for pharmaceutical intervention .
Gut Microbiota Regulation
The metabolism of HCAs is regulated by gut microbiota. Targeting the intestines rather than the pancreas could be a novel strategy for treating diabetes, as HCAs can influence the secretion levels of intestinal bacteria . This approach could lead to new treatments that increase HCA secretion levels in diabetic patients .
Glucose Homeostasis
HCAs play a role in glucose homeostasis, the balance of insulin and glucagon to maintain blood glucose levels. By affecting the metabolism of bile acids that facilitate fat digestion, HCAs can help maintain this balance, which is crucial for preventing diabetes .
Insulin Sensitivity and Oral Glucose Tolerance
Research indicates that HCAs can improve insulin sensitivity and oral glucose tolerance. This means that HCAs could help the body better respond to insulin and manage blood glucose levels after oral intake of glucose, which is beneficial for diabetes management .
Predictive Markers Development
The ability of HCAs to serve as a risk indicator for type 2 diabetes suggests that they could be used to develop predictive markers. These markers could help in early detection and management of diabetes, potentially improving patient outcomes .
Anti-Diabetic Drug Development
The efficacy of HCAs in regulating blood glucose levels suggests that they could be used to develop new anti-diabetic drugs. Such drugs could offer an alternative to current treatments, with the potential for fewer side effects and improved patient compliance .
Lipid Metabolism
HCAs are involved in lipid metabolism, which is the process by which fats are broken down and used by the body. By influencing this process, HCAs could help manage conditions like obesity and hyperlipidemia, which are risk factors for cardiovascular diseases .
Mecanismo De Acción
Target of Action
Hyocholic acid (HCA) primarily targets two receptors: the farnesoid X receptor (FXR) and the G-protein-coupled receptor TGR5 . These receptors play a crucial role in glucose homeostasis and the regulation of bile acids .
Mode of Action
HCA interacts with its targets, FXR and TGR5, in a unique way. This interaction leads to changes in glucose regulation and the secretion of glucagon-like peptide-1 (GLP-1) .
Biochemical Pathways
HCA affects the biochemical pathways related to glucose homeostasis and GLP-1 secretion . By simultaneously activating TGR5 and inhibiting FXR, HCA promotes the secretion of GLP-1 . This hormone plays a key role in stimulating insulin secretion, thereby regulating blood glucose levels .
Pharmacokinetics
HCA is conjugated in the liver before secretion with taurine or glycine to give taurohyocholate or glycohyocholates . Bacterial 7α-dehydroxylation in the colon produces the secondary bile acid, hyodeoxycholic acid . These processes impact the bioavailability of HCA.
Result of Action
The action of HCA leads to molecular and cellular effects, particularly in glucose regulation. It has been found to exhibit strong effects on glucose regulation in both pig and diabetic mouse models . Moreover, HCA has been associated with lower serum concentrations in individuals with obesity and diabetes .
Action Environment
The action, efficacy, and stability of HCA can be influenced by various environmental factors. For instance, the concentration of HCA species in the body can be affected by diet and metabolic disorders . Furthermore, HCA levels in the serum have been found to increase in patients after gastric bypass surgery , indicating that surgical interventions can also influence the action of HCA.
Direcciones Futuras
Hyocholic acid and its derivatives are being studied for their potential role in metabolic disorders . They have been found to be associated with lower serum concentrations in obesity and diabetes, and increased levels after gastric bypass surgery . These findings suggest that Hyocholic acid profiles could be used to predict the future risk of developing metabolic abnormalities .
Propiedades
IUPAC Name |
(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-KWXDGCAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862167 | |
| Record name | Hyocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
547-75-1 | |
| Record name | Hyocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hyocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hyocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H5H0Q47FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















